(3-Methyloxolan-3-yl)methanethiol
Description
Properties
Molecular Formula |
C6H12OS |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
(3-methyloxolan-3-yl)methanethiol |
InChI |
InChI=1S/C6H12OS/c1-6(5-8)2-3-7-4-6/h8H,2-5H2,1H3 |
InChI Key |
WMMKIYNQZARYCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC1)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyloxolan-3-yl)methanethiol typically involves the reaction of 3-methyloxolane with methanethiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the thiol addition to the oxolane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Methyloxolan-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
(3-Methyloxolan-3-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of (3-Methyloxolan-3-yl)methanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Methanethiol (CH3SH)
Structure and Reactivity : Methanethiol is a volatile aliphatic thiol with a simple methyl group bonded to a sulfhydryl (-SH) group. Its small size and high volatility make it a key intermediate in the sulfur cycle .
Biological Role :
- Sulfur Cycle: Methanotrophs aerobically oxidize methane and degrade methanethiol to prevent inhibition of methane oxidation. The mtoX gene encodes methanethiol oxidase, a detoxification enzyme critical in methanotrophs like Methylacidiphilum fumariolicum SolV .
- Food Industry : Methanethiol is a major volatile sulfur compound in cheese, produced via methionine-γ-lyase (MGL) activity in Brevibacterium. It is enzymatically or chemically oxidized to dimethyl disulfide (DMDS) or reacts with fatty acids to form thioesters .
Key Differences :
- The steric bulk of the oxolane ring may hinder enzymatic interactions, making it less susceptible to degradation by methanethiol oxidase compared to CH3SH.
(3-Chlorophenyl)methanethiol
Structure and Applications : This compound features a chlorophenyl group attached to a methanethiol group. The electron-withdrawing chlorine atom increases the acidity of the thiol group, enhancing its reactivity in nucleophilic reactions .
Industrial Use : It is employed as a research chemical in organic synthesis, particularly in the preparation of sulfur-containing polymers or pharmaceuticals. High-purity batches are available for pilot-scale or production applications .
Key Differences :
- The aromatic chlorophenyl group in (3-Chlorophenyl)methanethiol contrasts with the aliphatic oxolane ring in the target compound, leading to divergent solubility profiles (lipophilic vs. moderately polar).
- The chlorine substituent may confer greater stability under oxidative conditions compared to the oxolane ring, which could be prone to ring-opening reactions.
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Enzymatic Interactions: Methanethiol’s inhibition of methane oxidation in methanotrophs highlights the importance of detoxification pathways. The mtoX gene is widespread among methanotrophs, suggesting evolutionary conservation of this mechanism .
- Synthetic Utility : (3-Chlorophenyl)methanethiol’s applications in research underscore the versatility of aryl-thiols in cross-coupling reactions. The target compound’s oxolane ring could similarly serve as a chiral scaffold in asymmetric synthesis, though this remains speculative without direct evidence.
- Stability : Methanethiol’s high volatility limits its industrial use unless stabilized. The oxolane ring in this compound may mitigate this issue, making it more suitable for controlled-release applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-Methyloxolan-3-yl)methanethiol, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer: The compound is synthesized via methanol thiolation, where methanol reacts with hydrogen sulfide over heterogeneous catalysts. The acid-base properties of catalysts (e.g., K₂WO₄/alumina) critically influence selectivity toward methanethiol derivatives versus dimethyl sulfide. Optimizing reaction temperature (e.g., 360°C for K₂WO₄) and reducing Lewis acid site concentration can enhance methanethiol selectivity, albeit at the cost of reduced methanol conversion rates .
Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the oxolane ring structure and methylthiol substitution. Mass spectrometry (MS) and Proton Transfer Reaction Mass Spectrometry (PTR-MS) enable trace-level detection of volatile impurities (e.g., residual methanethiol or dimethyl sulfide). Gas chromatography coupled with sulfur chemiluminescence detection (GC-SCD) is recommended for quantifying sulfur-containing byproducts .
Advanced Research Questions
Q. How do the acid-base properties of heterogeneous catalysts influence the selectivity and conversion efficiency in the synthesis of this compound from methanol and hydrogen sulfide?
- Methodological Answer: Strong Lewis acid sites in catalysts promote methanol conversion but favor dimethyl sulfide formation. In contrast, basic promoters (e.g., K₂CO₃) enhance methanethiol selectivity by stabilizing intermediate thiolate species. A balance is achieved by modifying support materials (e.g., alumina) with alkali metals to reduce acid strength while maintaining sufficient activity. Kinetic studies using fixed-bed reactors under varying pressure (1–5 bar) and H₂S:CH₃OH molar ratios (1.5–3.0) can refine this balance .
Q. What methodological approaches are recommended to resolve contradictions in experimental data regarding the atmospheric reactivity and environmental impact of this compound?
- Methodological Answer: Discrepancies in atmospheric lifetime estimates arise from variable detection limits of traditional methods (e.g., FTIR) versus advanced techniques like cavity ring-down spectroscopy (CRDS). To resolve conflicts, combine satellite-derived sulfur aerosol data with laboratory kinetic studies under controlled humidity and UV exposure. Computational modeling (e.g., GEOS-Chem) can integrate field measurements from oceanographic surveys (e.g., Southern Ocean sampling) to validate oxidation pathways and climate feedback mechanisms .
Q. What are the mechanisms by which this compound inhibits microbial activity in methanotrophic bacteria, and how can these interactions be quantitatively modeled?
- Methodological Answer: Methanethiol derivatives competitively inhibit methane monooxygenase (MMO) enzymes in methanotrophs like Methylacidiphilum fumariolicum SolV, disrupting methane oxidation. In vitro assays with purified MMO and methanethiol oxidase (MTO) can quantify inhibition constants (Kᵢ). Transcriptomic analysis of mtoX gene expression under methanethiol stress reveals detoxification pathways. Kinetic models incorporating H₂S production rates and methanethiol degradation stoichiometry (CH₃SH:H₂S ≈ 1:1) predict threshold concentrations (e.g., >3 µM) causing growth arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
